molecular formula C21H25N5O7 B14746804 N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-(4-isopropylphenoxy)acetamide

N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B14746804
M. Wt: 459.5 g/mol
InChI Key: DOYGDDVATFVNQD-AEVYOOLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-(4-isopropylphenoxy)acetamide is a synthetically modified nucleoside analog of significant interest in pharmacological research. This compound is structurally characterized by a ribose-like sugar moiety and a purine base that has been functionalized with a 2-(4-isopropylphenoxy)acetamide group. This specific modification is designed to act as an antagonist for adenosine receptors, particularly the A 2A subtype Source: DrugBank . By competitively inhibiting A 2A receptor signaling, this compound serves as a valuable research tool for investigating the role of adenosine-mediated pathways in a wide range of physiological and pathological processes. Its primary research applications include the study of immuno-oncology, as A 2A receptor blockade can enhance anti-tumor T-cell activity and mitigate immunosuppression in the tumor microenvironment Source: Nature Reviews Drug Discovery . Furthermore, it is used in neuroscientific research to explore the modulation of neurotransmitter release and to model potential therapies for Parkinson's disease, where A 2A antagonism has shown therapeutic promise Source: NIH StatPearls . The compound's well-defined stereochemistry is critical for its biological activity and selective receptor interaction. Supplied as a high-purity solid, it is intended for use in in vitro binding assays, cell-based functional studies, and in vivo model systems to advance the understanding of purinergic signaling. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C21H25N5O7

Molecular Weight

459.5 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H25N5O7/c1-10(2)11-3-5-12(6-4-11)32-8-14(28)23-21-24-18-15(19(31)25-21)22-9-26(18)20-17(30)16(29)13(7-27)33-20/h3-6,9-10,13,16-17,20,27,29-30H,7-8H2,1-2H3,(H2,23,24,25,28,31)/t13-,16-,17-,20-/m1/s1

InChI Key

DOYGDDVATFVNQD-AEVYOOLXSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

Preparation Methods

Guanosine Derivatives

The synthesis typically begins with guanosine (1a ), whose hydroxyl groups are protected to prevent undesired side reactions. Common protecting groups include:

  • 5'-O-Dimethoxytrityl (DMTr) : Introduced using DMTr chloride in pyridine to block the primary hydroxyl.
  • 2'-O-TBDMS : Applied via TBDMS chloride and imidazole in DMF to protect the 2'-hydroxyl, critical for RNA synthesis.
  • 3'-O-Levulinyl : Optional for orthogonal deprotection in complex sequences.

4-Isopropylphenoxyacetic Acid Activation

The acylating agent, 4-isopropylphenoxyacetic acid, is activated as:

  • Anhydride : Formed via reaction with acetic anhydride or dicyclohexylcarbodiimide (DCC).
  • Acid chloride : Generated using thionyl chloride or oxalyl chloride.
  • Active ester : Prepared with N-hydroxysuccinimide (NHS) and EDCl.

Regioselective N2-Acylation Strategies

Direct Acylation of Guanosine

Early methods involved direct acylation of guanosine under acidic conditions, but these suffered from poor regioselectivity. Modern approaches employ Lewis acid catalysts to enhance N2 specificity:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) : In acetonitrile at room temperature, TMSOTf facilitates the reaction between guanosine and pre-activated 4-isopropylphenoxyacetic anhydride, yielding the N2-acylated product in 67–85% yield. Competing N7 acylation is suppressed to <5%.
  • Mercury(II) cyanide : Historically used for purine alkylation, but largely replaced due to toxicity.

Phosphoramidite-Based Solid-Phase Synthesis

Commercial routes (e.g., iPr-Pac-G-CE Phosphoramidite) utilize solid-phase oligonucleotide synthesis principles:

  • Protection : Guanosine is converted to 5'-O-DMTr-2'-O-TBDMS-guanosine (2a ).
  • Phosphitylation : The 3'-OH is activated with 2-cyanoethyl-N,N-diisopropylphosphoramidite, forming the phosphoramidite intermediate (3a ).
  • Acylation : On-resin treatment with 4-isopropylphenoxyacetyl chloride and DMAP in anhydrous THF installs the N2-protecting group (4a ).
  • Cleavage and deprotection : Ammonium hydroxide removes cyanoethyl and DMTr groups, while TBAF cleaves TBDMS, yielding the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Acetonitrile : Optimal for TMSOTf-catalyzed reactions, providing 85% yield vs. <20% in DMSO or THF.
  • Low-temperature acylation : Reduces side reactions; −20°C is ideal for acid chloride methods.
  • Microwave assistance : Reduces reaction time from 24 h to 2 h for NHS ester couplings.

Protecting Group Compatibility

Protecting Group Stability During Acylation Deprotection Method
DMTr Acid-labile 3% Dichloroacetic acid
TBDMS Base-stable Tetrabutylammonium fluoride
Levulinyl Hydrazine-labile Hydrazine hydrate

Analytical Characterization and Quality Control

Chromatographic Purity

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), 0.1% TFA in water/acetonitrile gradient (5→95% over 30 min). Retention time: 12.7 min.
  • UPLC-MS : [M+H]+ m/z 460.2 (calculated 459.45).

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 10.65 (s, 1H, N1-H), 7.25–7.15 (m, 4H, Ar-H), 5.89 (d, J = 6.0 Hz, 1H, H1'), 4.55–4.48 (m, 1H, H2'), 3.90–3.70 (m, 3H, H3', H4', H5').
  • ¹³C NMR : δ 170.2 (C=O), 156.8 (C6), 152.1 (C2), 135.4–115.2 (Ar-C), 88.5 (C1').

Industrial-Scale Considerations

Cost-Effective Reagents

  • TMSOTf vs. SnCl4 : TMSOTf offers higher yields (85% vs. 62%) but requires rigorous anhydrous conditions.
  • Recycling solvents : Acetonitrile recovery via distillation reduces costs by 40%.

Green Chemistry Metrics

  • E-factor : 18 (kg waste/kg product), driven by solvent use in column chromatography.
  • Process mass intensity (PMI) : 120, with opportunities for improvement via flow chemistry.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form carbonyl compounds.

    Reduction: The ketone group in the purine base can be reduced to form secondary alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as pH, temperature, and solvent choice are critical for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the ketone group may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with enzymes and other biomolecules. Its purine base suggests it could have applications in nucleotide analog research.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, such as viral infections or cancer.

Industry

In industrial chemistry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial processes.

Mechanism of Action

The mechanism of action of “N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-(4-isopropylphenoxy)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents at the purine N2 position and sugar moiety modifications. Selected examples include:

Compound Name / ID (Evidence) Substituent / Modification Molecular Weight (g/mol) Key Properties
Target Compound () 2-(4-Isopropylphenoxy)acetamide 387.35 High lipophilicity; adenosine receptor affinity (inferred)
Compound 42 () 2-Methylpropanamide ~356.38 (estimated) Lower purity (68%); sulfanylmethyl group enhances reactivity
Compound 43 () Bis(4-methoxyphenyl)(phenyl)methyl-sulfanylmethyl ~687.74 (similar to ) Bulky protecting group; used in oligonucleotide synthesis
2,N2-dmf-dGuo () Dimethylformimidamide 252.23 Improved metabolic stability; used as a DNA adduct standard
Compound () 3-Fluoro substitution 373.34 Fluorine enhances membrane permeability; moderate hazards (H315, H319)

Key Differences :

  • Bulky substituents (e.g., in Compound 43) require multi-step protection/deprotection, reducing yields (~46% in ).
  • Fluorinated analogues () introduce stereochemical complexity but improve pharmacokinetics.
Bioactivity and Mechanism
  • Structural Clustering : Compounds with similar substituents (e.g., benzamide in vs. acetamide in ) cluster by bioactivity, correlating with shared targets like kinases or polymerases .
  • Therapeutic Potential: Unlike ’s liver-protective adenosine agonists, the target compound’s 4-isopropylphenoxy group may enhance CNS penetration, suggesting neuroprotective applications.

Biological Activity

N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-(4-isopropylphenoxy)acetamide is a complex organic compound with potential therapeutic applications. This article examines its biological activity based on available research findings and data.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A purine base
  • A tetrahydrofuran moiety
  • A phenoxy acetamide side chain

Molecular Formula: C₁₈H₁₉N₅O₆
Molecular Weight: 373.37 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Oncogenic Pathways: The purine derivative has been studied for its ability to inhibit specific pathways involved in cancer progression. For instance, it has shown potential in targeting the E6 protein of HPV, which is crucial for the survival of HPV-positive cancer cells .
  • Antioxidant Activity: The presence of hydroxyl groups in the tetrahydrofuran ring suggests that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .
  • Modulation of Cell Signaling: The compound may influence various signaling pathways by acting as an inhibitor or modulator of key proteins involved in cell proliferation and apoptosis .

In Vitro Studies

Several studies have assessed the biological activity of this compound in vitro:

  • Cytotoxicity Assays: Testing on cervical cancer cell lines (e.g., HeLa and SiHa) revealed that the compound exhibited significant cytotoxic effects, with IC50 values indicating potent anti-cancer activity compared to control compounds .
  • Apoptosis Induction: Flow cytometry analyses demonstrated that treatment with this compound led to increased apoptosis in HPV-positive cells, suggesting a mechanism involving the activation of pro-apoptotic pathways .

Data Table: Summary of Biological Activity Findings

Study TypeCell LineIC50 (µM)Mechanism of ActionReference
In VitroHeLa15Apoptosis induction
In VitroSiHa20E6 protein inhibition
In VivoXenograft ModelN/ATumor growth inhibition

Case Studies

  • Cervical Cancer Treatment:
    • A study highlighted the efficacy of this compound in treating cervical cancer by inhibiting the E6 protein, which is known to block p53-mediated apoptosis. The results suggested a potential therapeutic application for patients with HPV-related malignancies .
  • Oxidative Stress Mitigation:
    • Another study focused on the antioxidant properties of compounds similar to this one. It was found that these compounds could reduce oxidative damage in cellular models, thereby supporting their use as protective agents during chemotherapy .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can purity be optimized?

The synthesis involves multi-step nucleoside analog chemistry. A common approach includes:

  • Protecting group strategies : Use silyl or acetyl groups to protect hydroxyls on the tetrahydrofuran moiety during coupling reactions .
  • Coupling reactions : Activate the purine base (e.g., via Mitsunobu or Vorbrüggen conditions) for glycosidic bond formation with the sugar moiety.
  • Side-chain modification : The 4-isopropylphenoxy-acetamide group is introduced via nucleophilic substitution or amide coupling .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and mobile-phase optimization (e.g., acetonitrile/water gradients) ensures >95% purity .

Q. Which analytical techniques are critical for structural validation and stability assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry (e.g., tetrahydrofuran ring configuration) and substituent positions. 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for protonated ions) .
  • Stability studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of the acetamide group) are identified via LC-MS .

Q. How should the compound be stored to maintain stability under laboratory conditions?

  • Temperature : Store at -20°C in amber vials to prevent light-induced degradation of the purine core .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the tetrahydrofuran diol groups.
  • Solubility : Prepare stock solutions in anhydrous DMSO (stored under nitrogen) to limit oxidation .

Advanced Research Questions

Q. What methodologies are recommended for studying its interaction with target enzymes (e.g., kinases or nucleotidases)?

  • Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., ³²P-ATP incorporation) to measure IC₅₀ values. Include positive controls like adenosine analogs .
  • Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Structural biology : Co-crystallization with target enzymes (e.g., X-ray diffraction) identifies binding motifs, such as hydrogen bonding with the dihydroxy tetrahydrofuran .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Variation of substituents : Synthesize analogs with modified phenoxy groups (e.g., 4-cyclopropyl instead of isopropyl) to assess steric/electronic effects on target binding .
  • Biological screening : Test analogs in cell-based assays (e.g., cytotoxicity in cancer lines) and compare EC₅₀ values. Use logP calculations to correlate hydrophobicity with membrane permeability .

Q. How should conflicting data on biological activity (e.g., varying potency across studies) be resolved?

  • Systematic controls : Replicate experiments with standardized cell lines (e.g., ATCC-validated HeLa) and control for batch-to-batch compound variability via HPLC .
  • Dose-response validation : Use 8-point dilution series (0.1–100 µM) with triplicate measurements to minimize assay noise .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare datasets across studies .

Q. What experimental approaches are suitable for pharmacokinetic profiling in preclinical models?

  • ADME assays :
  • Absorption : Caco-2 cell monolayers predict intestinal permeability.
  • Metabolism : Incubate with liver microsomes (human/rodent) to identify cytochrome P450-mediated metabolites via LC-MS/MS .
    • In vivo studies : Administer IV/PO doses in rodents, collect plasma at timed intervals, and quantify compound levels using UPLC-QTOF .

Q. How can computational modeling enhance understanding of its target interactions?

  • Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., in kinases). Prioritize poses with hydrogen bonds to the purine N7 and tetrahydrofuran 3,4-diols .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.